GlyH-101

Electrophysiology CFTR channel pharmacology Patch-clamp analysis

Procure GlyH-101, the definitive extracellular pore-blocking CFTR inhibitor (Ki 1.4–4.3 μM). Its sub-minute, reversible kinetics uniquely suit time-sensitive patch-clamp assays. Choose GlyH-101 over CFTRinh-172 for voltage-dependent studies or universal species ortholog blockade—shark CFTR remains fully sensitive while resisting CFTRinh-172. Validated in vivo: ~80% reduction in cholera toxin-induced fluid secretion at 2.5 μg. Essential for anti-secretory and comparative electrophysiology. For research use only.

Molecular Formula C19H15Br2N3O3
Molecular Weight 493.1 g/mol
Cat. No. B612223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlyH-101
SynonymsGlyH101;  GlyH 101;  GlyH-101.
Molecular FormulaC19H15Br2N3O3
Molecular Weight493.1 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)NCC(=O)NN=CC3=CC(=C(C(=C3O)Br)O)Br
InChIInChI=1S/C19H15Br2N3O3/c20-15-8-13(18(26)17(21)19(15)27)9-23-24-16(25)10-22-14-6-5-11-3-1-2-4-12(11)7-14/h1-9,22,26-27H,10H2,(H,24,25)/b23-9+
InChIKeyRMBDLOATEPYBSI-NUGSKGIGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





GlyH-101: Potent Open-Channel Blocker of CFTR with Quantifiable Differentiation from CFTRinh-172


GlyH-101 (N-(2-naphthalenyl)-[(3,5-dibromo-2,4-dihydroxyphenyl)methylene]glycine hydrazide) is a cell-permeable glycinyl hydrazone compound that acts as a potent, reversible open-channel blocker of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel [1]. It is one of the two most widely used pharmacological CFTR inhibitors alongside CFTRinh-172, distinguished by its extracellular pore-blocking mechanism and voltage-dependent inhibition profile [2]. Originally identified through high-throughput screening and first characterized in detail in 2004, GlyH-101 exhibits a Ki of 1.4–4.3 μM for CFTR depending on experimental conditions and demonstrates ∼1 mM aqueous solubility [3]. The compound has been extensively validated in both in vitro electrophysiology assays and in vivo secretory diarrhea models.

Why GlyH-101 Cannot Be Readily Substituted by CFTRinh-172 or Other CFTR Inhibitors


Although GlyH-101 and CFTRinh-172 are often discussed together as the two primary small-molecule CFTR inhibitors, they exhibit fundamentally distinct biophysical and pharmacological profiles that preclude simple substitution. Their binding sites differ: GlyH-101 blocks CFTR from the extracellular side by occluding the pore bottleneck, whereas CFTRinh-172 acts through an allosteric mechanism that stabilizes channel closed states [1][2]. This mechanistic divergence translates into quantifiable differences in voltage dependence, onset kinetics, off-target selectivity patterns, and species ortholog sensitivity [3]. Critically, experiments have demonstrated that shark CFTR is insensitive to CFTRinh-172 (maximum inhibition 10.3 ± 2.5% at 25 μM) but remains fully sensitive to GlyH-101 [4]. Consequently, experimental protocols optimized for one inhibitor cannot be directly adapted to the other without revalidation, and procurement decisions must be guided by the specific experimental requirements of the planned assays.

GlyH-101 Product-Specific Quantitative Differentiation Evidence: Head-to-Head Comparison with CFTRinh-172


Voltage-Dependent CFTR Inhibition Distinguishes GlyH-101 from Voltage-Independent CFTRinh-172

GlyH-101 exhibits pronounced voltage-dependent CFTR inhibition with strong inward rectification, whereas CFTRinh-172 inhibition is voltage-independent [1][2]. At positive membrane potentials (+60 to +100 mV), GlyH-101 demonstrates substantially higher potency than at negative potentials, a characteristic absent in CFTRinh-172 [1].

Electrophysiology CFTR channel pharmacology Patch-clamp analysis

GlyH-101 Demonstrates ~80% Reduction in Cholera Toxin-Induced Intestinal Fluid Secretion In Vivo

GlyH-101 has been quantitatively validated in an in vivo cholera model for anti-secretory efficacy. In a closed-loop model of cholera in mice, intraluminal administration of GlyH-101 (2.5 μg) reduced cholera toxin-induced intestinal fluid secretion by approximately 80% [1]. This in vivo efficacy distinguishes GlyH-101 from earlier CFTR inhibitors like glibenclamide, which lacked sufficient potency for in vivo secretory diarrhea applications [2].

Secretory diarrhea In vivo pharmacology CFTR inhibition efficacy

Universal CFTR Ortholog Inhibition by GlyH-101 Contrasts with Species-Selective Inhibition by CFTRinh-172

In direct comparative studies across four evolutionarily distant CFTR orthologs (human, pig, shark, and killifish), GlyH-101 inhibited all CFTR homologues, whereas CFTRinh-172 failed to inhibit shark CFTR and glibenclamide failed to inhibit pig CFTR [1]. Shark CFTR showed maximum inhibition of only 10.3 ± 2.5% with 25 μM CFTRinh-172, but was fully sensitive to GlyH-101 [1].

Species ortholog pharmacology CFTR comparative biology Electrophysiology

GlyH-101 Exhibits Sub-Minute Onset of CFTR Inhibition, >10-Fold Faster than CFTRinh-172

GlyH-101 reversibly inhibits CFTR Cl- conductance in <1 minute, achieving 95% inhibition at 50 μM [1]. In contrast, CFTRinh-172 inhibition is complete in approximately 10 minutes with a t1/2 of ~4 minutes . This difference in onset kinetics is mechanistically linked to GlyH-101's direct pore-blocking mechanism versus CFTRinh-172's allosteric gating modulation [2].

Channel kinetics CFTR pharmacology Electrophysiology

GlyH-101 Inhibits CaCC Whereas CFTRinh-172 Does Not: Differential Off-Target Selectivity Profiles

In a systematic comparative study using patch-clamp electrophysiology, GlyH-101 inhibited Ca2+-dependent Cl- conductance (CaCC) at concentrations used to inhibit CFTR, whereas CFTRinh-172 did not affect CaCC [1]. Both compounds inhibited VSORC, but with different potency thresholds: GlyH-101 inhibited VSORC at CFTR-inhibitory concentrations, while CFTRinh-172 inhibited VSORC only at concentrations higher than 5 μM [1].

Chloride channel selectivity Off-target pharmacology Electrophysiology

CFTRinh-172 but Not GlyH-101 Induces NF-κB Nuclear Translocation: Divergent Inflammatory Signaling Effects

In HeLa cell studies, CFTRinh-172 induced nuclear translocation of NF-κB, whereas GlyH-101 did not [1][2]. Additionally, CFTRinh-172 slightly decreased interleukin-8 (IL-8) secretion, while GlyH-101 induced a slight increase in IL-8 [2]. Both inhibitors impaired mitochondrial function (depolarization, ROS elevation) in CFTR-negative cells, indicating these off-target effects are compound-class phenomena [2].

Inflammatory signaling CFTR pharmacology NF-κB pathway

GlyH-101: Evidence-Based Research and Industrial Application Scenarios


In Vivo Secretory Diarrhea Model Studies

GlyH-101 is validated for in vivo secretory diarrhea research, with demonstrated ~80% reduction in cholera toxin-induced intestinal fluid secretion at 2.5 μg intraluminal dose in a mouse closed-loop cholera model [1]. Topical GlyH-101 (10 μM) also rapidly and reversibly inhibits forskolin-induced hyperpolarization in nasal potential difference measurements [1]. Researchers developing anti-secretory therapeutics or studying CFTR-mediated fluid secretion in vivo should procure GlyH-101 based on this quantifiable in vivo efficacy data.

Non-Human CFTR Ortholog Pharmacology (Especially Shark or Pig Models)

GlyH-101 is the only widely available CFTR inhibitor that universally blocks CFTR across evolutionarily distant species, including shark and pig orthologs where CFTRinh-172 and glibenclamide respectively fail [1]. Shark CFTR shows only 10.3 ± 2.5% maximum inhibition with 25 μM CFTRinh-172, whereas GlyH-101 fully inhibits all tested orthologs [1]. Laboratories using non-human CFTR expression systems or comparative species pharmacology must select GlyH-101 to ensure reliable CFTR blockade.

Rapid Kinetic Electrophysiology Experiments

GlyH-101's sub-minute onset of CFTR inhibition (<1 minute for reversible blockade; 95% inhibition at 50 μM) makes it the preferred choice for time-sensitive electrophysiology protocols requiring rapid, reversible CFTR modulation [1]. This contrasts with CFTRinh-172, which requires ~10 minutes for complete inhibition with t1/2 ≈ 4 minutes . Patch-clamp experimental designs with rapid perfusion changes or protocols measuring acute CFTR responses should select GlyH-101 based on this quantifiable kinetic advantage.

Voltage-Dependent CFTR Inhibition Studies

For investigations requiring voltage-dependent CFTR blockade, GlyH-101 is uniquely suited among the major CFTR inhibitors. Its potency varies from Ki 1.4 μM at +60 mV to 5.6 μM at -60 mV, exhibiting strong inward rectification [1]. In contrast, CFTRinh-172 inhibition is voltage-independent (IC50 0.56-0.74 μM across voltages) . Studies of CFTR gating, voltage-sensing mechanisms, or membrane potential-dependent pharmacology require GlyH-101's voltage-dependent profile to probe these specific biophysical properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for GlyH-101

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.